Product packaging for Formamide, N-(1,1'-biphenyl)-4-yl-(Cat. No.:CAS No. 5472-79-7)

Formamide, N-(1,1'-biphenyl)-4-yl-

Cat. No.: B1619385
CAS No.: 5472-79-7
M. Wt: 197.23 g/mol
InChI Key: RFNHQPIILLWXNP-UHFFFAOYSA-N
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Description

Significance of Formamides in Organic Synthesis Research

Formamides are a class of organic compounds that are of considerable interest in synthetic chemistry. nih.gov They serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fungicides. nih.gov The formyl group (-CH=O) can be readily converted into other functional groups, making formamides valuable building blocks. For instance, they are precursors for the formation of isocyanides, formamidines, and nitriles. nih.govnih.gov

Furthermore, formamides themselves can act as reagents. nih.gov They are utilized in Vilsmeier-Haack reactions for the formylation of aromatic compounds and can also be employed as a source of carbon monoxide in certain reactions. wikipedia.orgnih.govtcichemicals.com The synthesis of formamides can be achieved through various methods, including the use of stoichiometric formylating agents like formic acid or through catalytic processes involving transition metals. nih.govrsc.org The operational simplicity and the often mild conditions required for their formation and subsequent reactions contribute to their widespread use in research laboratories. rsc.org

Role of Biphenyl (B1667301) Scaffolds in Chemical System Design

Biphenyl derivatives are integral to a vast range of applications, from the creation of liquid crystals and fluorescent materials for organic light-emitting diodes (OLEDs) to their use as ligands in catalysis. rsc.orgmdpi.com In the realm of medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold" because it is found in numerous biologically active compounds and marketed drugs. rsc.orgnih.gov Its presence is noted in compounds developed as antihypertensives, antifungals, and agents targeting various other biological pathways. rsc.orgnih.gov The ability to systematically modify the biphenyl core through well-established synthetic methods, such as the Suzuki-Miyaura coupling, further enhances its utility in the design of new chemical systems. rsc.org

Conceptual Framework of N-(1,1'-Biphenyl)-4-yl-formamide within Chemical Literature

Conceptually, N-(1,1'-biphenyl)-4-yl-formamide is an intermediate that marries the reactivity of a formamide (B127407) with the structural and electronic properties of a biphenyl system. The formamide group is attached to the 4-position of the biphenyl structure, a common point of functionalization. This compound can be seen as a derivative of 4-aminobiphenyl (B23562), a well-known chemical intermediate.

In the context of chemical synthesis, N-(1,1'-biphenyl)-4-yl-formamide can serve as a precursor to other more complex biphenyl derivatives. The formyl group can act as a protecting group for the amine, which can be removed to yield the parent amine, or it can be transformed into other functional groups. The biphenyl scaffold itself can be further modified, for example, through electrophilic substitution reactions on the phenyl rings. rsc.org

The compound is often studied as part of a larger library of compounds in the exploration of new materials or biologically active molecules. For instance, derivatives of N-(1,1'-biphenyl)-4-yl-formamide have been investigated for their potential applications in various fields of materials science and medicinal chemistry.

Historical Context of N-(1,1'-Biphenyl)-4-yl-formamide Studies

The study of N-(1,1'-biphenyl)-4-yl-formamide and related compounds is intrinsically linked to the broader history of research into biphenyls and formamides. Early research into biphenyl compounds focused on their synthesis and basic reactivity. Over time, with the advent of powerful cross-coupling reactions, the synthesis of substituted biphenyls became more efficient, leading to a surge in the number of biphenyl derivatives being prepared and studied. rsc.org

Similarly, the formylation of amines is a long-established reaction in organic chemistry, with early methods dating back to the mid-20th century. nih.gov The development of more practical and high-yielding formylation procedures has made compounds like N-(1,1'-biphenyl)-4-yl-formamide more accessible for research purposes. scispace.com

Specific studies on N-(1,1'-biphenyl)-4-yl-formamide itself have appeared in the chemical literature in the context of synthetic methodology development and as part of larger investigations into the properties of biphenyl derivatives. For example, research has been published on the synthesis of biphenyl formamides and anilines via one-pot Suzuki coupling reactions. researchgate.net The characterization of this and structurally similar molecules, such as N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, through techniques like X-ray crystallography provides valuable data on their molecular structure and solid-state packing. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of N-(1,1'-biphenyl)-4-yl-formamide.

PropertyValue
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.236 g/mol
CAS Number 5472-79-7
Boiling Point 400.9 °C at 760 mmHg
Flash Point 239.1 °C
Density 1.15 g/cm³
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 197.084063974

Data sourced from available chemical databases. lookchem.comnih.gov

Synthetic Approaches

The synthesis of N-(1,1'-biphenyl)-4-yl-formamide typically involves the formylation of 4-aminobiphenyl. A common and practical method is the reaction of 4-aminobiphenyl with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. This method is advantageous due to the ready availability and low cost of formic acid.

An alternative approach involves the use of other formylating agents, such as a mixture of formic acid and dimethylformamide. The table below outlines a general synthetic scheme.

Reactant 1Reactant 2ConditionsProduct
4-AminobiphenylFormic AcidToluene, reflux with Dean-Stark trapN-(1,1'-Biphenyl)-4-yl-formamide
4-AminobiphenylAcetic Formic Anhydride (B1165640)Anhydrous conditionsN-(1,1'-Biphenyl)-4-yl-formamide

These are generalized synthetic methods and specific reaction conditions may vary. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B1619385 Formamide, N-(1,1'-biphenyl)-4-yl- CAS No. 5472-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5472-79-7

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

N-(4-phenylphenyl)formamide

InChI

InChI=1S/C13H11NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,14,15)

InChI Key

RFNHQPIILLWXNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC=O

Other CAS No.

5472-79-7

Origin of Product

United States

Synthetic Methodologies and Strategies for N 1,1 Biphenyl 4 Yl Formamide

Direct Formylation Approaches for Aryl Amines

Direct formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of an amine. For the synthesis of N-(1,1'-biphenyl)-4-yl-formamide, the starting material is 4-biphenylamine.

The most classical and straightforward method for N-formylation is the reaction of an amine with formic acid. nih.gov This reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) that allows for the azeotropic removal of water using a Dean-Stark apparatus to drive the condensation reaction to completion. nih.govscispace.com While effective, this method can require high temperatures and long reaction times. scispace.comresearchgate.net

Numerous modifications have been developed to improve the efficiency and mildness of this transformation. These include the use of activating agents or catalysts. For instance, solid acid catalysts, such as sulfonic acid supported on magnetic nanoparticles (NP@SO₃H), have been shown to efficiently catalyze the N-formylation of various aromatic amines with formic acid under milder conditions, offering advantages like easy catalyst recovery and reusability. nih.govnih.gov Other catalytic systems reported for the N-formylation of anilines include ZnO, nano-CeO₂, and various Lewis acids, which can promote the reaction under solvent-free conditions. nih.gov

The use of acetic formic anhydride (B1165640) (AFA), often generated in situ from formic acid and acetic anhydride, is another powerful method that can achieve high yields in short reaction times, even at low temperatures. nih.gov This method is particularly useful for a wide range of amines, including sterically hindered ones. nih.gov

Table 1: Selected Conditions for N-Formylation of Aromatic Amines with Formic Acid/Derivatives This table presents generalized conditions and findings for the formylation of various anilines, which are applicable to 4-biphenylamine.

Formylating Agent/SystemCatalyst/PromoterSolventTemperatureKey FindingsReference(s)
Formic AcidNone (Dean-Stark)TolueneRefluxPractical, good yields, requires water removal. nih.govscispace.com
Formic AcidNP@SO₃HEthanol60°CHigh efficiency, reusable magnetic catalyst, green solvent. nih.govnih.gov
Formic AcidZnOSolvent-free70°CGood to excellent yields, environmentally friendly conditions. nih.gov
Acetic Formic AnhydrideNoneEther/Formic Acid-20°C to RTRapid reaction, near-quantitative yields, broad substrate scope. nih.gov
Formic AcidPolyethylene (B3416737) Glycol (PEG)PEGRoom Temp.Mild conditions, short reaction times, chemoselective for amines over phenols. nih.gov

A more recent and mechanistically novel approach to formylation involves the use of halodifluoroacetate esters, such as ethyl bromodifluoroacetate (BrCF₂COOEt). rsc.org This method proceeds through an unprecedented quadruple cleavage of the halodifluoromethyl compound. The reaction is typically initiated by the amine and proceeds under basic conditions. Mechanistic studies suggest the in situ formation of a difluorocarbene, which, after further C-F bond cleavages, ultimately results in the formylated amine. rsc.org This strategy has proven effective for a variety of amines, including those found in medicinal drugs, highlighting its potential for late-stage functionalization. rsc.org While specific application to 4-biphenylamine is not detailed, the broad substrate scope suggests its applicability. rsc.org

Palladium-Catalyzed Coupling Reactions in Biphenyl (B1667301) Formamide (B127407) Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The construction of the biphenyl skeleton is most famously achieved via the Suzuki-Miyaura cross-coupling reaction.

The Suzuki coupling reaction provides a powerful method for constructing the biphenyl core of N-(1,1'-biphenyl)-4-yl-formamide. orgsyn.org This strategy involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide. Two main disconnection approaches are viable:

Coupling of phenylboronic acid with a 4-halo-N-formylaniline.

Coupling of a 4-(formylamino)phenylboronic acid with a phenyl halide.

A more common variant involves creating the biphenylamine first and then performing the formylation. For example, 4-aminophenylboronic acid can be coupled with a phenyl halide, or phenylboronic acid can be coupled with a 4-haloaniline (e.g., 4-bromoaniline), followed by N-formylation of the resulting 4-biphenylamine using methods described in section 2.1.1. gre.ac.uk The Suzuki reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids and palladium catalysts. orgsyn.orgnih.gov

Table 2: Representative Suzuki Coupling for Biphenyl Amine Synthesis This table illustrates a general approach to forming the biphenylamine core, a direct precursor to the target compound.

Aryl HalideBoronic Acid/EsterPalladium CatalystLigandBaseSolventProductReference(s)
4-BromoanilinePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/Water4-Biphenylamine orgsyn.org
Iodobenzene4-Aminophenylboronic acidPd(PPh₃)₄-Na₂CO₃DME/Water4-Biphenylamine gre.ac.uk

To improve efficiency and reduce waste from multi-step syntheses, one-pot procedures are highly desirable. Research has focused on combining the C-C bond-forming Suzuki coupling with a subsequent C-N bond-forming or formylation step in a single reaction vessel. While a specific one-pot synthesis for N-(1,1'-biphenyl)-4-yl-formamide from simpler precursors is not prominently reported, related one-pot palladium-catalyzed arylations are well-established. For example, methodologies for the one-pot synthesis of 2-alkyl-2-arylcyanoacetates involve a palladium-catalyzed enolate arylation followed by an in situ alkylation, demonstrating the feasibility of sequential catalytic cycles in one pot. organic-chemistry.org The development of such a process for biphenyl formamides would likely involve the Suzuki coupling followed by the introduction of a formylating agent or a CO source under conditions compatible with the initial coupling components. nih.govresearchgate.net

Catalytic Approaches to N-(1,1'-Biphenyl)-4-yl-formamide Derivatives

Beyond the core synthetic routes, various catalytic methods can be employed to synthesize derivatives or to access the target molecule through alternative pathways. Palladium-catalyzed C(sp²)-H arylation using formamide as a directing group allows for the ortho-arylation of formanilides. nih.gov This means that N-phenylformamide could be directly coupled with an aryl halide to build a biphenyl structure, offering a different strategic approach to assembling the target molecule's core.

Furthermore, catalytic systems using CO₂ or methanol (B129727) as a C1 source for N-formylation are gaining traction as green and sustainable alternatives. nih.govrsc.org For example, bimetallic AuPd nanoparticles supported on Fe₃O₄ have been shown to catalyze the N-formylation of secondary amines using methanol as the formyl source at room temperature. nih.gov Another approach uses CO₂ gas with a reductant like sodium borohydride, which can proceed without a catalyst under specific solvent conditions. rsc.org These emerging methods provide environmentally benign routes to N-aryl formamides and could be adapted for the synthesis of N-(1,1'-biphenyl)-4-yl-formamide.

Ruthenium-Catalyzed Intramolecular Hydrocarbamoylation in Allylic Formamide Systems

A notable strategy for the synthesis of saturated nitrogen-containing heterocycles involves the ruthenium-catalyzed intramolecular hydrocarbamoylation of olefins. acs.orgnih.gov This process is characterized by the formal cleavage of a C-H bond within an allylic formamide, followed by the construction of a new carbon-carbon bond. acs.orgnih.gov A key advantage of this method is its complete atom economy, meaning that all the atoms of the reactants are incorporated into the final product. acs.orgnih.gov This approach is particularly valuable when utilized with optically active allylic formamides, providing a convenient route to chiral pyrrolidones. acs.orgnih.gov The reaction represents a novel application of ruthenium catalysis in non-metathetic reactions. nih.gov

Stereoselective Catalytic Synthesis of Related Formamide Derivatives

The stereoselective synthesis of formamide derivatives is a critical area of research. Mechanistic studies have provided insight into formamide-catalyzed nucleophilic substitution (SN) reactions of alcohols. acs.org Key intermediates in this catalytic cycle, alkoxyiminium chlorides and hexafluorophosphates, have been synthesized and characterized. acs.org The rate-determining step has been identified as the nucleophilic attack of the formamide catalyst on the benzoyl chloride reagent. acs.org A linear free-energy relationship has been established, correlating the Lewis basicity of the formamide catalyst with its catalytic activity in SN-transformations. acs.org This understanding allows for the prediction of a formamide's capacity to promote SN-type reactions. acs.org

Synthetic Pathways to N-(1,1'-Biphenyl)-4-yl-formamide from Precursors

Preparation from 4-Bromophenylformamide

While direct synthesis of N-(1,1'-biphenyl)-4-yl-formamide from 4-bromophenylformamide is not explicitly detailed in the provided context, related transformations offer insights. For instance, the dehydration of N-(3-bromophenyl)formamide has been studied under various basic conditions to optimize the synthesis of the corresponding isocyanide. nih.gov This suggests that functionalized phenylformamides serve as versatile precursors for further chemical modifications.

Dehydration Reactions Leading to Related Isocyanides

The dehydration of formamides is a primary and popular route to synthesizing isocyanides, which are valuable intermediates in organic synthesis. researchgate.netpsu.edu Various reagents and methods have been developed for this transformation.

Phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent, often in the presence of a tertiary amine base like triethylamine (B128534). nih.govresearchgate.net This method has been optimized to be a simple, green, and highly efficient protocol, affording isocyanides in high to excellent yields in a very short reaction time. nih.gov Solvent-free conditions using triethylamine as both the base and solvent have been reported to give near-quantitative yields. researchgate.net

The Burgess reagent is another effective, halide-free dehydrating agent for converting formamides to isocyanides. psu.edursc.org It is particularly useful for substrates containing halide-sensitive groups. rsc.org The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. psu.edu

Other dehydrating systems that have been investigated include p-toluenesulfonyl chloride (p-TsCl) and a combination of triphenylphosphine (B44618) (PPh₃) and iodine. rsc.org For non-sterically demanding aliphatic N-formamides, p-TsCl has been identified as a more sustainable and efficient option compared to POCl₃, offering high yields and a lower E-factor. rsc.org

Dehydrating AgentBaseSolventKey Features
Phosphorus oxychloride (POCl₃)TriethylamineTriethylamine (solvent-free) or variousHigh to excellent yields, fast reaction times, green protocol. nih.govresearchgate.net
Burgess Reagent-DichloromethaneHalide-free, effective for sensitive substrates. psu.edursc.org
p-Toluenesulfonyl chloride (p-TsCl)--High yields for non-sterically demanding aliphatic formamides, more sustainable. rsc.org
Triphenylphosphine (PPh₃) / Iodine--Investigated for sustainability in isocyanide synthesis. rsc.org

General Procedures for Substituted Formamidobenzenes

The synthesis of substituted formamidobenzenes, a class that includes N-(1,1'-biphenyl)-4-yl-formamide, can be achieved through various catalytic methods.

A highly efficient and mild transamidation of amides with amines has been reported using a co-catalytic system of borinic acid and acetic acid. umich.edu This method allows for the synthesis of a wide range of functionalized formamides in excellent yields. umich.edu

Another innovative approach involves the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with the fixation of carbon dioxide. nih.govmanchester.ac.uk This one-pot reaction, catalyzed by a ruthenium catalyst supported on a metal-organic framework (Ru/MFM-300(Cr)), is suitable for a broad scope of substrates and demonstrates high selectivity. nih.govmanchester.ac.uk

Furthermore, the N-formylation of amines using glycerol (B35011) derivatives as a carbonyl source has been achieved via in situ C-C bond cleavage catalyzed by zeolite-supported copper-based catalysts. rsc.org The addition of Zr(IV) ions can significantly enhance the activity of the Cu/5A catalyst. rsc.org

Catalytic SystemReactantsKey Features
Borinic acid / Acetic acidAmides, AminesMild conditions, excellent yields for a wide range of formamides. umich.edu
Ru/MFM-300(Cr)Carbonyl compounds, CO₂, H₂, NH₃/MeOHOne-pot synthesis, high selectivity, utilizes CO₂. nih.govmanchester.ac.uk
Cu/5A-Zr(IV)Amines, Glycerol derivativesSustainable carbonyl source, enhanced catalytic activity with Zr(IV). rsc.org

Chemical Reactivity and Transformative Processes of N 1,1 Biphenyl 4 Yl Formamide

Reactions Involving the Formamide (B127407) Moiety

The formamide group (-NHCHO) is a versatile functional group that can participate in several key transformations, including its formation from the parent amine, its cleavage via hydrolysis, and its role as a hydride source in reductive processes.

Formylation Reactions on Related Aromatic Amines

N-(1,1'-Biphenyl)-4-yl-formamide is synthesized via the N-formylation of its parent aromatic amine, 4-aminobiphenyl (B23562). This transformation is a fundamental process in organic synthesis, often used to protect amine groups or to synthesize formamide-containing final products. Various methods have been developed for the N-formylation of amines, utilizing different formylating agents and reaction conditions.

Commonly, formic acid is used as the formylating agent, sometimes in the presence of a catalyst. researchgate.net Other modern approaches utilize carbon dioxide (CO2) as a renewable C1 source in the presence of a reductant. researchgate.netacs.org For instance, the combination of CO2 and hydrosilanes or boranes, often facilitated by organocatalysts, can effectively formylate amines. acs.org Another sustainable method employs glycerol (B35011) derivatives as the carbonyl source, which undergoes in situ C-C bond cleavage catalyzed by copper-based systems to generate the formyl group. rsc.org

The choice of method can depend on the substrate's reactivity and the desired reaction conditions, such as temperature and tolerance of other functional groups.

Table 1: Selected Methods for N-Formylation of Aromatic Amines

Formylating Agent/System Catalyst/Reductant Key Features
Formic Acid None or Lewis Acid Classical and straightforward method. researchgate.net
Carbon Dioxide (CO₂) Hydrosilanes, Boranes Utilizes a renewable C1 source; metal-free options available. acs.org
Carbon Dioxide (CO₂) / H₂ Homogeneous or Heterogeneous Catalysts Green chemistry approach, though may have selectivity issues. acs.org
Glycerol Derivatives Cu/Zeolite 5A Sustainable method using a bio-renewable carbonyl source. rsc.org

Hydrolysis Reactions of Formamide Esters in Related Systems

The amide bond in N-(1,1'-biphenyl)-4-yl-formamide can be cleaved through hydrolysis to regenerate the parent amine, 4-aminobiphenyl, and formic acid. This reaction can be catalyzed by either acid or base. The mechanism of alkaline amide hydrolysis is well-studied and proceeds through a tetrahedral intermediate formed by the nucleophilic addition of a hydroxide ion to the carbonyl carbon. The breakdown of this intermediate to form the carboxylate and the amine is typically the rate-determining step. In some cases, the process can be catalyzed by an ancillary water molecule.

Role of Formamide in Reductive Processes (e.g., Protodediazoniation Context)

While specific examples of N-(1,1'-biphenyl)-4-yl-formamide in protodediazoniation are not prevalent, formamide itself is a well-known reagent in reductive amination, specifically in the Leuckart reaction. wikipedia.orgmdpi.com In this reaction, formamide serves as both the nitrogen donor and the reducing agent, converting aldehydes and ketones into primary amines via an N-formyl derivative intermediate. wikipedia.org The reaction is typically carried out at high temperatures (120-165 °C). wikipedia.org The mechanism involves the nucleophilic attack of formamide on the carbonyl carbon, followed by dehydration and subsequent reduction by a hydride transfer from another molecule of formamide or its derivatives, like ammonium (B1175870) formate (B1220265). mdma.ch This demonstrates the capacity of the formamide moiety to act as a hydride source, a key step in many reductive processes. mdpi.com

Transformations of the Biphenyl (B1667301) Core

The biphenyl scaffold of N-(1,1'-biphenyl)-4-yl-formamide allows for further molecular complexity to be introduced through reactions on the aromatic rings.

Functionalization of the Biphenyl System in N-(1,1'-Biphenyl)-4-yl-formamide Derivatives

The formamido group (-NHCHO) on one of the phenyl rings is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Due to the substitution pattern of N-(1,1'-biphenyl)-4-yl-formamide, the para position on the substituted ring is occupied by the second phenyl ring. Therefore, electrophilic attack is directed primarily to the ortho positions (C3' and C5') of the formamide-bearing ring.

Typical electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. Traditional electrophilic halogenation of N-aryl amides often results in a mixture of ortho and para products. nih.gov However, methods for regioselective ortho-halogenation have been developed, for example, through a directed oxidative halodeboronation strategy. nih.gov Mechanochemical methods using N-halosuccinimides have also been employed for the selective halogenation of related aromatic systems. beilstein-journals.orgnih.gov

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. youtube.com This group can subsequently be reduced to an amino group, providing a handle for further functionalization. researchgate.net

The second, unsubstituted phenyl ring also undergoes electrophilic substitution, with the reaction favoring the ortho and para positions (C2, C4, C6) due to the activating effect of the first ring. youtube.com

C–C Coupling Reactions in the Synthesis of Related Biphenyls

The synthesis of the core biphenyl structure, a precursor to N-(1,1'-biphenyl)-4-yl-formamide, is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods create a carbon-carbon bond between two aryl fragments. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.

The general scheme for a Suzuki coupling to form a 4-substituted biphenyl involves the reaction of a 4-substituted aryl halide (e.g., 4-bromoaniline or 4-bromonitrobenzene) with phenylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Common C-C Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Coupling Partners Catalyst (Typical) Key Advantages
Suzuki-Miyaura Aryl Halide/Triflate + Arylboronic Acid/Ester Pd complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) High functional group tolerance; mild conditions; commercially available reagents.
Negishi Aryl Halide + Arylzinc Reagent Pd or Ni complexes High reactivity and functional group tolerance.
Hiyama Aryl Halide + Arylsilane Pd complexes Utilizes stable and less toxic organosilicon reagents.

| Stille | Aryl Halide + Arylstannane | Pd complexes | Mild conditions and tolerance of many functional groups, but tin reagents are toxic. |

These coupling reactions offer versatile pathways to a wide array of substituted biphenyls, which can then be converted to their corresponding formamides.

Derivatization Strategies for N-(1,1'-Biphenyl)-4-yl-formamide

Alkylation Methods for Formamide Derivatives

The alkylation of N-aryl formamides, including N-(1,1'-biphenyl)-4-yl-formamide, is a fundamental transformation that introduces an alkyl substituent onto the nitrogen atom, yielding N-alkyl-N-aryl formamides. This process can significantly impact the compound's polarity, solubility, and biological interactions. Various methods have been developed for the N-alkylation of amides, often employing a base to deprotonate the amide nitrogen followed by reaction with an alkylating agent.

Commonly, a strong base such as sodium hydride (NaH) is used in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding sodium salt of the formamide. This salt then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the N-alkylated product. The choice of base, solvent, and alkylating agent can influence the reaction's efficiency and selectivity.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative for N-alkylation reactions. For instance, the microwave-promoted N-alkylation of isatin, a related cyclic amide, has been successfully achieved using bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov These conditions often lead to full conversion in minutes with moderate to high yields, demonstrating a significant advantage over conventional heating methods. nih.gov

While specific studies on the alkylation of N-(1,1'-biphenyl)-4-yl-formamide are not extensively detailed in the available literature, the general principles of N-alkylation of amides are applicable. The following table illustrates typical conditions and potential outcomes for the alkylation of a generic N-aryl formamide, which can be extrapolated to N-(1,1'-biphenyl)-4-yl-formamide.

Table 1: General Conditions for N-Alkylation of N-Aryl Formamides

Alkylating Agent Base Solvent Temperature Potential Product
Methyl Iodide NaH DMF Room Temp. N-Methyl-N-arylformamide
Ethyl Bromide K2CO3 Acetonitrile (B52724) Reflux N-Ethyl-N-arylformamide
Benzyl Chloride Cs2CO3 NMP 80 °C (MW) N-Benzyl-N-arylformamide

Strategic Chemical Modifications for Enhanced Research Utility

One key area of modification involves the formyl group itself. The formyl group can be a precursor to other functionalities. For instance, reduction of the formyl group can yield the corresponding N-methyl derivative, N-methyl-4-aminobiphenyl. This transformation can be achieved using various reducing agents.

Another avenue for modification is through electrophilic aromatic substitution on the biphenyl rings. The presence of the formamido group (-NHCHO) directs electrophilic attack to the ortho and para positions of the aniline ring. However, the biphenyl system offers additional sites for substitution on the second phenyl ring. The specific regioselectivity of such reactions would depend on the reaction conditions and the nature of the electrophile.

Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobiphenyl. This primary amine can then serve as a versatile handle for a wide range of subsequent derivatization reactions, including acylation, sulfonation, and diazotization followed by various nucleophilic substitutions. These reactions allow for the introduction of a diverse array of functional groups, significantly expanding the chemical space accessible from the parent formamide.

The following table summarizes some potential strategic modifications and their intended research utility.

Table 2: Strategic Modifications of N-(1,1'-Biphenyl)-4-yl-formamide and Their Potential Applications

Modification Reaction Reagents Potential Product Enhanced Research Utility
Deformylation/Reduction LiAlH4 or B2H6 N-Methyl-4-aminobiphenyl Altered biological activity, precursor for further synthesis
Hydrolysis HCl or NaOH 4-Aminobiphenyl Versatile intermediate for synthesis of dyes, polymers, and pharmaceuticals
Nitration HNO3/H2SO4 Nitro-N-(1,1'-biphenyl)-4-yl-formamide Intermediate for the synthesis of amino derivatives with altered electronic properties
Halogenation Br2/FeBr3 Bromo-N-(1,1'-biphenyl)-4-yl-formamide Precursor for cross-coupling reactions to introduce new substituents

These derivatization strategies highlight the versatility of N-(1,1'-biphenyl)-4-yl-formamide as a scaffold for chemical synthesis. The ability to modify both the formamide moiety and the biphenyl core allows for the generation of a wide range of derivatives with tailored properties for specific scientific investigations.

Mechanistic Investigations of N 1,1 Biphenyl 4 Yl Formamide Reactions

Elucidation of Reaction Mechanisms for Formamide (B127407) Formation

The formation of N-(1,1'-biphenyl)-4-yl-formamide typically proceeds through the N-formylation of 4-aminobiphenyl (B23562). The most common formylating agent is formic acid, and the reaction mechanism generally involves the nucleophilic attack of the amino group of 4-aminobiphenyl on the carbonyl carbon of the formylating agent. tandfonline.comresearchgate.net

A widely accepted mechanism, particularly when using formic acid, begins with the protonation of the formic acid by an acid catalyst or another molecule of formic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of 4-aminobiphenyl then attacks the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the final N-formylated product. rsc.orgmdpi.com

In catalyst-free systems, the reaction can still proceed, albeit often requiring higher temperatures. In such cases, the formic acid itself can act as a proton donor to activate another molecule of formic acid. tandfonline.com The general steps of the proposed mechanism are outlined below:

Activation of the Formylating Agent: The carbonyl oxygen of formic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of 4-aminobiphenyl attacks the electrophilic carbonyl carbon of the activated formic acid, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms.

Dehydration: A molecule of water is eliminated, leading to the formation of a protonated formamide.

Deprotonation: The final step is the deprotonation of the nitrogen to yield the stable N-(1,1'-biphenyl)-4-yl-formamide.

Table 1: Proposed General Mechanism for the N-Formylation of 4-Aminobiphenyl

StepDescription
1 Activation of formic acid via protonation.
2 Nucleophilic attack by the amino group of 4-aminobiphenyl.
3 Formation of a tetrahedral intermediate.
4 Elimination of a water molecule.
5 Deprotonation to yield the final product.

Identification of Reaction Intermediates in Synthetic Pathways

Direct spectroscopic observation of intermediates in the synthesis of N-(1,1'-biphenyl)-4-yl-formamide is challenging due to their transient nature. However, based on the proposed reaction mechanisms, several key intermediates can be postulated. The primary intermediate is the tetrahedral species formed after the nucleophilic attack of the amine on the activated carbonyl group. tandfonline.com

In syntheses involving different formylating agents, other intermediates may be involved. For instance, when using carbon dioxide and a hydrosilane, a silylcarbamate intermediate has been proposed for nucleophilic amines. acs.orgresearchgate.net This intermediate can then be reduced to the final formamide. While specific studies on N-(1,1'-biphenyl)-4-yl-formamide are not extensively documented, the general principles of N-arylformamide synthesis suggest the presence of these short-lived species.

Table 2: Postulated Intermediates in the Synthesis of N-(1,1'-Biphenyl)-4-yl-formamide

IntermediateDescriptionProposed in Reactions with
Protonated Formic AcidActivated formylating agent.Formic Acid
Tetrahedral IntermediateFormed after nucleophilic attack of the amine.Formic Acid
SilylcarbamateFormed from the reaction of the amine with CO2.Carbon Dioxide and Hydrosilanes
FormoxysilaneIntermediate in the reduction of CO2.Carbon Dioxide and Hydrosilanes

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents plays a pivotal role in the selectivity and efficiency of the N-formylation of 4-aminobiphenyl. Various catalytic systems have been developed to promote this transformation under milder conditions and with higher yields.

Acid Catalysts: Solid acid catalysts, such as silica-supported perchloric acid (HClO₄-SiO₂), have been shown to be effective for the N-formylation of aromatic amines. mdpi.com The catalyst activates the formic acid by protonating the carbonyl oxygen, thereby facilitating the nucleophilic attack by the amine. rsc.org The use of solid catalysts also simplifies the work-up procedure as they can be easily filtered off from the reaction mixture.

Iodine: Molecular iodine has been reported as an efficient catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) acts as the true catalyst, protonating the formic acid and activating it for the subsequent reaction with the amine. mdpi.comorganic-chemistry.org

Metal Catalysts: While less common for simple formylations with formic acid, metal catalysts are employed in other formylation reactions. For example, ruthenium complexes have been used for the formylation of amines using methanol (B129727) as the formylating agent. mdpi.com

The selectivity of the reaction is also a key consideration, especially when other functional groups are present in the molecule. Many modern formylation methods exhibit high chemoselectivity, formylating the amino group without affecting other sensitive functionalities. organic-chemistry.org

Table 3: Catalysts and Reagents for N-Formylation of Aromatic Amines

Catalyst/ReagentRoleTypical Conditions
Formic AcidFormylating agentOften used in excess, can be solvent-free
Solid Acid CatalystsActivation of formic acidHeterogeneous, easy separation
IodineCatalystSolvent-free, mild conditions
Ruthenium ComplexesCatalystFor formylation with methanol

Proposed Intramolecular Processes in Related Formamide Reactions

While specific studies on intramolecular processes involving Formamide, N-(1,1'-biphenyl)-4-yl- are not widely available, related N-aryl amides and formamides can undergo intramolecular cyclization reactions. For instance, N-aryl amides have been shown to cyclize to form oxindole (B195798) derivatives under certain conditions. These reactions often proceed via the formation of an anionic intermediate that attacks an aromatic ring within the same molecule.

In the context of N-arylformamides, intramolecular reactions could potentially be induced under specific conditions, such as in the presence of strong bases or upon photochemical activation, leading to the formation of new cyclic structures. However, such transformations would be highly dependent on the substitution pattern of the aromatic rings and the reaction conditions employed.

Spectroscopic Characterization and Structural Elucidation of N 1,1 Biphenyl 4 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of N-(1,1'-biphenyl)-4-yl-formamide. By analyzing the chemical shifts, splitting patterns, and correlations in both ¹H and ¹³C NMR spectra, a detailed structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(1,1'-biphenyl)-4-yl-formamide displays a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the biphenyl (B1667301) moiety typically appear as a complex multiplet in the downfield region, generally between δ 7.3 and 7.7 ppm. rsc.orgrsc.orgrsc.org The formyl proton (-CHO) gives rise to a signal that can be observed as a singlet or a doublet depending on the solvent and concentration, often appearing downfield. The N-H proton of the formamide (B127407) group also produces a signal, the chemical shift of which can be broad and variable due to hydrogen bonding and exchange phenomena. msu.edu

Table 1: Representative ¹H NMR Spectral Data for N-(1,1'-Biphenyl)-4-yl-formamide

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.30-7.70 m -
Formyl-H 8.10-8.80 s or d -
N-H 7.90-8.90 br s -

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and experimental conditions. "m" denotes a multiplet, "s" a singlet, "d" a doublet, and "br s" a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in N-(1,1'-biphenyl)-4-yl-formamide gives rise to a distinct signal. The carbonyl carbon of the formamide group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 170 ppm. wisc.eduyoutube.com The aromatic carbons of the biphenyl rings resonate in the range of approximately 110 to 150 ppm. bhu.ac.inwisc.edu The specific chemical shifts of the aromatic carbons are influenced by the substitution pattern and the electronic effects of the formamide group. udel.eduweebly.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for N-(1,1'-Biphenyl)-4-yl-formamide

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O) 160-170
Aromatic C-N 135-145
Aromatic C-C (ipso) 130-140
Aromatic C-H 110-130

Note: Chemical shifts are referenced to TMS and can vary based on the solvent and experimental conditions. The exact assignment of aromatic carbons often requires advanced NMR techniques.

Advanced NMR Techniques (e.g., 2D NMR) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons within the aromatic rings. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, aiding in the assignment of the complex aromatic multiplets. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edunih.gov Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of the C-H bonds in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com HMBC is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the ipso-carbons of the biphenyl rings and the carbonyl carbon, to nearby protons. science.gov This allows for the complete assembly of the molecular structure by linking the different spin systems identified by COSY and HSQC.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu

Characteristic Vibrational Modes Analysis

The IR spectrum of N-(1,1'-biphenyl)-4-yl-formamide exhibits several key absorption bands that confirm the presence of its principal functional groups.

N-H Stretch: A characteristic stretching vibration for the N-H bond of the secondary amide is typically observed in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C=O Stretch (Amide I band): The strong absorption due to the carbonyl group (C=O) stretching is a prominent feature in the IR spectrum, usually appearing in the range of 1650-1700 cm⁻¹. This is often referred to as the Amide I band.

N-H Bend (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found between 1510 and 1570 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic rings give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond appears in the fingerprint region, generally between 1200 and 1350 cm⁻¹.

Table 3: Key IR Absorption Bands for N-(1,1'-Biphenyl)-4-yl-formamide

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch 3200-3400 Medium-Strong
Aromatic C-H Stretch 3000-3100 Medium-Weak
C=O Stretch (Amide I) 1650-1700 Strong
N-H Bend (Amide II) 1510-1570 Medium-Strong
Aromatic C=C Stretch 1400-1600 Medium-Variable
C-N Stretch 1200-1350 Medium

Note: The exact frequencies and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Application in Monitoring Reaction Progress

IR spectroscopy can be effectively utilized to monitor the progress of chemical reactions involving N-(1,1'-biphenyl)-4-yl-formamide. For instance, in the synthesis of this compound via the formylation of 4-aminobiphenyl (B23562), the reaction can be followed by observing the appearance of the characteristic C=O stretching band of the amide product around 1670 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine starting material. Similarly, in reactions where the formamide group is transformed, monitoring the disappearance or shift of the Amide I and Amide II bands can provide valuable real-time information about the conversion of the starting material to the product.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) provides insights into the conjugated systems present in the structure.

Electronic Absorption Properties

The parent compound, biphenyl, exhibits a strong absorption band around 250 nm, which is attributed to the π → π* transition of the conjugated system. The presence of an amino group on the biphenyl ring, as in 4-aminobiphenyl, leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption band to around 278 nm. lookchem.com This is due to the electron-donating nature of the amino group, which extends the conjugation.

For N-(1,1'-biphenyl)-4-yl-formamide, the formyl group (-CHO) attached to the nitrogen atom acts as an electron-withdrawing group. This electronic interplay between the biphenyl rings and the formamide substituent is expected to influence the energy of the electronic transitions. It is anticipated that the UV-Vis spectrum of N-(1,1'-biphenyl)-4-yl-formamide would display a primary absorption band in the range of 260-290 nm. The precise λmax would be dependent on the solvent polarity. In studies of related biphenyl derivatives, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a λmax of 260 nm was observed. lookchem.com

Table 1: Expected UV-Vis Absorption Data for N-(1,1'-biphenyl)-4-yl-formamide

ParameterExpected ValueBasis of Expectation
λmax260-290 nmInferred from related biphenyl and 4-aminobiphenyl derivatives. lookchem.com
Molar Absorptivity (ε)Data not availableWould require experimental determination.
SolventDependentThe position and intensity of absorption can be influenced by solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. The molecular formula of N-(1,1'-biphenyl)-4-yl-formamide is C13H11NO. chromatographyonline.com

The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements. This calculated value can then be compared to the experimentally determined mass from an HRMS analysis. A close correlation between the theoretical and experimental masses confirms the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for N-(1,1'-biphenyl)-4-yl-formamide

ParameterValueSource
Molecular FormulaC13H11NO chromatographyonline.com
Theoretical Exact Mass197.084064 uCalculated
Reported Exact Mass197.084063974 u chromatographyonline.com

The extremely close agreement between the theoretical and reported exact mass provides strong evidence for the assigned molecular formula of N-(1,1'-biphenyl)-4-yl-formamide.

LC-MS Applications in Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This makes it an ideal method for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components.

In the context of N-(1,1'-biphenyl)-4-yl-formamide, LC-MS would be a valuable tool for several applications:

Purity Assessment: To determine the purity of a synthesized batch of the compound by separating it from any starting materials, by-products, or degradation products.

Reaction Monitoring: To track the progress of the synthesis of N-(1,1'-biphenyl)-4-yl-formamide by monitoring the consumption of reactants and the formation of the product over time.

Metabolite Identification: In biological studies, LC-MS could be used to identify potential metabolites of N-(1,1'-biphenyl)-4-yl-formamide in various biological matrices.

Environmental Analysis: To detect and quantify trace amounts of the compound in environmental samples.

While specific LC-MS methods for the analysis of mixtures containing N-(1,1'-biphenyl)-4-yl-formamide are not detailed in the available literature, general LC-MS methods for related aromatic amines and formamides are well-established. researchgate.net A typical approach would involve reversed-phase chromatography using a C18 or a biphenyl stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. rsc.orgnist.gov The mass spectrometer would then be used for the detection and identification of the eluted compounds.

Elemental Analysis (EA) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and stoichiometry of the compound.

For N-(1,1'-biphenyl)-4-yl-formamide (C13H11NO), the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of N-(1,1'-biphenyl)-4-yl-formamide

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01113156.14379.16
HydrogenH1.0081111.0885.62
NitrogenN14.007114.0077.10
OxygenO15.999115.9998.11
Total 197.237 100.00

While specific experimental elemental analysis data for N-(1,1'-biphenyl)-4-yl-formamide were not found in the reviewed literature, for a pure sample, the experimentally determined percentages of C, H, and N are expected to be in close agreement with the theoretical values listed above.

Advanced Structural Analysis of N 1,1 Biphenyl 4 Yl Formamide and Its Congeners

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide has been determined through single-crystal X-ray diffraction. researchgate.net The analysis reveals that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P21, a common space group for chiral molecules crystallizing in a non-centrosymmetric arrangement. researchgate.net This determination is a crucial first step in defining the symmetry and repeating unit of the crystal lattice.

The unit cell is the fundamental repeating unit of a crystal. For N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, the dimensions of the unit cell have been precisely measured. researchgate.net These parameters, along with the number of molecules per unit cell (Z), provide a complete picture of the crystal's basic building block.

The molecular packing within the crystal is stabilized by a network of intermolecular interactions. In many formanilide (B94145) derivatives, hydrogen bonds play a critical role in the supramolecular assembly. mdpi.com For instance, in the crystal structure of N-(4-methylphenyl)formamide, molecules are linked into chains by N—H···O hydrogen bonds. It is highly probable that similar hydrogen bonding patterns, where the formamide (B127407) N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor, are significant in the crystal packing of N-(1,1'-biphenyl)-4-yl-formamide.

Table 1: Crystallographic Data for N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide

Parameter Value researchgate.net
Crystal System Monoclinic
Space Group P21
a (Å) 4.3011(7)
b (Å) 11.2236(19)
c (Å) 11.776(2)
**β (°) ** 94.281(5)
**Volume (ų) ** 566.90(16)
Z 2

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the types and relative importance of different non-covalent contacts.

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The normalized contact distance (dnorm) is a key property mapped onto the surface. Red regions on the dnorm map indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

Conformational Studies of the Biphenyl (B1667301) and Formamide Moieties

The conformation of the biphenyl group is characterized by the dihedral angle between the planes of the two phenyl rings. In the gaseous state, biphenyl has a twisted conformation with a dihedral angle of approximately 44.4°. utah.edu In the solid state, however, crystal packing forces can lead to a more planar conformation. utah.edu For instance, in (biphenyl-4-yl)(phenyl)methanone, the dihedral angle between the two rings of the biphenyl unit is a much smaller 8.0°. nih.gov The degree of twisting is a balance between steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and the desire for extended π-conjugation, which favors planarity. libretexts.org

The formamide moiety also exhibits important conformational features. The amide bond itself has significant double-bond character, leading to a planar arrangement of the atoms involved. A key conformational parameter is the torsion angle between the plane of the formamide group and the plane of the attached phenyl ring. In N-(4-methylphenyl)formamide, this dihedral angle is 32.35°. This non-planar arrangement is a compromise between electronic effects that would favor coplanarity for optimal conjugation and steric effects that may force the rings to twist.

Computational Chemistry and Theoretical Investigations on N 1,1 Biphenyl 4 Yl Formamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful method for calculating the molecular structures of various organic compounds, including amides and their derivatives. researchgate.net DFT calculations, particularly using functionals like B3LYP, have been successfully employed to predict molecular geometries that are in excellent agreement with experimental data from gas-phase electron-diffraction studies. researchgate.net These computational approaches are crucial for understanding the structural and electronic properties of molecules like N-(1,1'-biphenyl)-4-yl-formamide.

In a related compound, N-(4-Methylphenyl)formamide, the amide group is twisted with respect to the benzene (B151609) ring, with a dihedral angle of 32.35 (1)°. researchgate.net This twisting is a common feature in such molecules. For N-(1,1'-biphenyl)-4-yl-formamide, the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety is a key conformational parameter. Theoretical studies on similar biphenyl derivatives have shown that the planarity of the molecule can be influenced by crystal packing forces. researchgate.net

The conformational analysis of complex molecules often involves identifying rigid segments and more flexible loops. laas.fr For N-(1,1'-biphenyl)-4-yl-formamide, the biphenyl and formamide (B127407) units can be considered as semi-rigid, with the rotational barriers around the connecting single bonds defining the conformational landscape. laas.fr Computational methods can be used to model these rotations and identify low-energy conformations. laas.fr

Table 1: Selected Predicted Properties of Formamide, N-(1,1'-biphenyl)-4-yl- lookchem.com

PropertyPredicted Value
Boiling Point400.9°C at 760mmHg
Flash Point239.1°C
Density1.15g/cm³
pKa14.77±0.70
LogP3.63080

DFT calculations are widely used for the prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR spectra). nih.govnih.gov For instance, in the study of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, various DFT functionals, including B3LYP and M06-2X, were used to predict ¹H- and ¹³C-NMR chemical shifts. nih.gov The accuracy of these predictions can depend on the choice of the functional and the basis set. nih.gov

Similarly, for N-(1,1'-biphenyl)-4-yl-formamide, DFT methods can be employed to calculate its expected NMR and IR spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes and chemical shifts to different parts of the molecule. nih.gov For example, the calculated vibrational assignments for a related pyrazolo[3,4-d]pyrimidine derivative were compared with experimental values to understand its spectroscopic properties. nih.gov

Table 2: Comparison of Experimental and Calculated Geometries for N,N-dimethyl formamide researchgate.net

ParameterBLYP/DZVPACM/DZVPExperimental
Bond Lengths (Å)
C'=O1.221.221.22
C'–N1.391.391.39
N–C11.461.461.46
N–C21.471.471.46
Bond Angles (°)
N–C'=O123.8123.7123.3
C'–N–C1120.9121.0121.1
C'–N–C2121.1121.0120.5
C1–N–C2118.0118.0118.4

Note: Data for a related compound, N,N-dimethyl formamide, is presented to illustrate the accuracy of DFT calculations.

Quantum Chemical Calculations

Quantum chemical calculations provide deeper insights into the electronic nature of molecules, which is fundamental to understanding their reactivity and properties. nih.gov

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For a sulfonamide-Schiff base derivative, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. nih.gov In another study on an anti-amoebic agent, the computed small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov For N-(1,1'-biphenyl)-4-yl-formamide, analysis of its HOMO and LUMO would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. nih.gov

The electronic properties of related compounds, such as N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine, are utilized in applications like organic light-emitting diodes (OLEDs) due to their hole transport capabilities. sigmaaldrich.com These properties are directly related to their electronic structure.

Charge distribution analysis provides a quantitative picture of how electrons are distributed among the atoms in a molecule. Methods like Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are used to calculate atomic charges.

In a study of sulfonamides, Bader charge analysis was used to investigate the charge distribution during lithiation, revealing the roles of different atoms in coordinating with lithium ions. diva-portal.org For N-(1,1'-biphenyl)-4-yl-formamide, a charge distribution analysis would quantify the partial charges on the nitrogen, oxygen, and carbon atoms of the formamide group, as well as on the atoms of the biphenyl rings. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical Studies on Reaction Pathways and Intermediates

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates.

For the formation of formamide from isocyanic acid and hydrogen, computational studies using methods like B3LYP, wB97xD, MP2, and CCSD(T) have been carried out to explore possible concerted reaction paths. researchgate.net These studies help in understanding the relative energies of different pathways and the stability of intermediates. researchgate.net

In the context of radical cyclizations of N-sulfonylindoles, theoretical studies can help rationalize the formation of different products. For example, the formation of formamides in some reactions was proposed to proceed through the hydration of an imine intermediate followed by fragmentation. beilstein-journals.org Computational modeling of such pathways can provide evidence for the proposed mechanism and explain the observed product distribution. While no specific studies on the reaction pathways of N-(1,1'-biphenyl)-4-yl-formamide were found, similar theoretical approaches could be applied to investigate its synthesis and potential degradation pathways.

Analytical Methodologies for N 1,1 Biphenyl 4 Yl Formamide and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical assessment of N-(1,1'-biphenyl)-4-yl-formamide. The choice of technique depends on the specific analytical goal, from routine reaction monitoring to sensitive impurity quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like N-(1,1'-biphenyl)-4-yl-formamide. Reversed-phase HPLC is particularly well-suited for this purpose, leveraging the compound's aromatic and amide functionalities for effective separation.

A typical HPLC method for the analysis of biphenyl (B1667301) derivatives involves a C18 or a specialized biphenyl stationary phase. nih.govrestek.com The biphenyl phase can offer enhanced selectivity for aromatic compounds due to π-π interactions. restek.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or trifluoroacetic acid solution. nih.govsielc.com Isocratic elution can be effective for simple mixtures, while gradient elution is preferred for separating complex samples containing impurities with a wider range of polarities. nih.gov Detection is commonly achieved using a Photo Diode Array (PDA) detector, which allows for monitoring at multiple wavelengths and can aid in peak identification and purity assessment. nih.gov For instance, a wavelength of 254 nm is often suitable for detecting aromatic compounds. nih.gov

ParameterTypical Condition
Column Luna C18 (250 x 4.6 mm, 5 µm) or Force Biphenyl (50 x 3.0 mm, 1.8 µm) nih.govrestek.com
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 1 mM Trifluoroacetic Acid) nih.govsielc.com
Flow Rate 1.0 - 1.5 mL/min nih.govresearchgate.net
Detection UV at 254 nm or 258 nm nih.govresearchgate.net
Column Temperature 40 °C nih.govresearchgate.net
Injection Volume 20 - 30 µL nih.govresearchgate.net
Diluent Acetonitrile researchgate.net

For more definitive identification and sensitive quantification, especially of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The use of a mobile phase containing a volatile acid, such as formic acid, is essential for compatibility with mass spectrometry. nih.gov

LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). nih.gov This is invaluable for the determination of potential genotoxic impurities in active pharmaceutical ingredients. nih.gov Electrospray ionization (ESI) is a common ionization technique for aromatic amides. nih.gov

ParameterTypical Condition
LC System Agilent 1260 series HPLC or equivalent nih.gov
Column InertSustain AQ-C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Formic Acid, Methanol, and Acetonitrile nih.gov
Flow Rate 1.0 mL/min nih.gov
Mass Spectrometer Agilent G6470A Triple Quadrupole LC/MS nih.gov
Ion Source Electrospray Ionization (ESI) nih.gov
Ion Source Voltage 3500 V nih.gov
Nebulizer Gas Nitrogen at 45 psi nih.gov

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of N-(1,1'-biphenyl)-4-yl-formamide. scispace.com The formylation of an amine can be easily tracked by observing the disappearance of the starting amine spot and the appearance of the product formamide (B127407) spot on the TLC plate. scispace.com A typical mobile phase for TLC of aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate. orgsyn.org Visualization can be achieved under UV light, often at 254 nm, due to the aromatic nature of the compound.

ParameterTypical Condition
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Toluene/Ethyl Acetate mixture
Visualization UV lamp (254 nm)
Application Monitoring the conversion of 4-aminobiphenyl (B23562) to N-(1,1'-biphenyl)-4-yl-formamide.

Purity Assessment and Impurity Profiling in Chemical Synthesis

The purity of N-(1,1'-biphenyl)-4-yl-formamide is critical for its intended applications. HPLC and LC-MS are the primary tools for purity assessment and the identification and quantification of impurities. researchgate.net Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products.

Common synthetic routes to N-(1,1'-biphenyl)-4-yl-formamide involve the formylation of 4-aminobiphenyl. scispace.com Therefore, potential impurities could include:

Unreacted 4-aminobiphenyl: The starting material for the formylation reaction.

By-products from the formylating agent: For example, if formic acid is used, residual amounts may be present. scispace.com

Products of side reactions: Depending on the reaction conditions, other reactions may occur.

Impurities from starting materials: For instance, impurities in the initial 4-aminobiphenyl, such as other isomers or related aromatic amines.

A validated HPLC method can be used to determine the percentage purity of the main compound and to quantify any detected impurities against a reference standard. researchgate.net The International Conference on Harmonisation (ICH) guidelines provide a framework for the validation of such analytical methods, including parameters like specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Potential ImpurityOriginAnalytical Technique for Detection
4-AminobiphenylUnreacted starting materialHPLC, LC-MS
Formic AcidExcess formylating agentHPLC (with appropriate column and detection) sielc.com
4-NitrobiphenylPotential precursor to 4-aminobiphenylHPLC-UV, HPLC-ED, HPLC-Fluorescence researchgate.net

Advanced Analytical Detection Strategies

Beyond standard UV detection in HPLC, more advanced detection strategies can be employed for the analysis of N-(1,1'-biphenyl)-4-yl-formamide and its derivatives, particularly for trace analysis and in complex matrices.

Electrochemical Detection (ED): HPLC with electrochemical detection can offer high sensitivity for electroactive compounds. The related compound, 4-aminobiphenyl, has been shown to be detectable by HPLC-ED. researchgate.net This suggests that N-(1,1'-biphenyl)-4-yl-formamide or its potential impurities could also be amenable to this detection method.

Fluorescence Detection: For compounds that fluoresce or can be derivatized to be fluorescent, HPLC with fluorescence detection provides excellent sensitivity and selectivity. 4-Aminobiphenyl, a potential impurity, can be determined with high sensitivity using fluorescence detection. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry, coupled with LC, can provide highly accurate mass measurements. This is extremely useful for the unambiguous identification of unknown impurities and for confirming the elemental composition of the target compound and its by-products.

These advanced techniques are particularly relevant in regulated environments, such as the pharmaceutical industry, where a thorough understanding of the impurity profile is essential.

Q & A

Q. What are the key structural features of Formamide, N-(1,1'-biphenyl)-4-yl- and their implications in molecular interactions?

  • Methodology :
  • X-ray crystallography is critical for determining the dihedral angles between phenyl rings and non-covalent interactions (e.g., hydrogen bonding). For example, a related compound, N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, exhibits a dihedral angle of 52.9° between phenyl groups, influencing its conformational stability .
  • Use SHELX programs (e.g., SHELXL for refinement) to resolve structural details, leveraging high-resolution data for accurate modeling .

Q. How can researchers synthesize Formamide, N-(1,1'-biphenyl)-4-yl- and ensure purity?

  • Methodology :
  • Synthetic routes : Adapt protocols from structurally analogous compounds, such as coupling biphenyl amines with formylating agents (e.g., formic acid derivatives) under inert conditions .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (e.g., using C18 columns with UV detection at 254 nm) and compare retention times with standards .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

  • Methodology :
  • GC-MS : Identify volatile derivatives or degradation products; for example, biphenyl-based benzamides have been characterized using methanolic extracts and electron ionization .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm functional groups and regiochemistry. Compare with databases for biphenyl derivatives .

Q. What is the pharmacological significance of biphenyl-formamide derivatives in academic research?

  • Methodology :
  • Biphenyl moieties are known pharmacophores. Screen for bioactivity using enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cytotoxicity studies). Reference studies on similar compounds showing modulation of receptor activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :
  • Cross-validation : Combine X-ray crystallography (definitive bond-length/angle data) with computational modeling (DFT calculations for optimizing geometry and predicting NMR/IR spectra). For example, discrepancies in 1H^1H-NMR shifts can arise from solvent effects or dynamic processes, requiring variable-temperature NMR studies .
  • Case study : GC-MS analysis of plant extracts identified benzamide derivatives, but ambiguities were resolved by spiking with authentic standards .

Q. What strategies optimize crystallization conditions for high-resolution structural analysis?

  • Methodology :
  • Solvent screening : Test polar aprotic (e.g., DMSO) vs. non-polar (toluene) solvents. For a related phosphate salt, slow evaporation from ethanol/water mixtures yielded suitable crystals .
  • Temperature gradients : Use gradient cooling (e.g., 4°C to -20°C) to control nucleation.
  • SHELXC/D/E pipelines : Employ these tools for rapid phase determination in macromolecular crystallography, adapting protocols for small molecules .

Q. How do substituents on the biphenyl moiety affect reactivity and bioactivity?

  • Methodology :
  • Electronic effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to study changes in electrophilic substitution reactivity. Compare with brominated analogs (e.g., N-(4-bromophenyl)-N-phenyl derivatives) to assess steric hindrance .
  • Bioactivity correlation : Use QSAR (Quantitative Structure-Activity Relationship) models to link substituent Hammett constants (σ\sigma) to inhibitory potency in enzyme assays .

Q. What computational methods predict thermodynamic stability and decomposition pathways?

  • Methodology :
  • DFT calculations : Compute bond dissociation energies (BDEs) for the formamide group and biphenyl linkage. Validate with experimental DSC (Differential Scanning Calorimetry) data to identify decomposition onset temperatures .
  • Toxicity prediction : Leverage software (e.g., TEST by EPA) to model mutagenicity, aligning with in vitro assays (e.g., Ames test) for compounds like N-Hydroxy-4-formamidobiphenyl, a mutagenic analog .

Q. What safety protocols are essential given the compound’s toxicological profile?

  • Methodology :
  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity (e.g., N-Hydroxy-4-formamidobiphenyl is a questionable carcinogen with mutagenic data) .
  • Decomposition : Avoid heating above 200°C to prevent NOx_x emission. Monitor via FT-IR for gaseous byproducts .

Data Contradiction Analysis

Q. How to address conflicting reports on biphenyl-formamide toxicity?

  • Methodology :
  • Dose-response studies : Re-evaluate toxicity assays (e.g., rodent models) under standardized conditions. For instance, discrepancies in carcinogenic TDLo (85 mg/kg in rats) may arise from metabolic differences between species .
  • Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., hydroxylamines) that may explain variability in mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.